

Spectroscopic Characterization of 2-Phenyl-1-(piperazin-1-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenyl-1-(piperazin-1-yl)ethanone

Cat. No.: B1334877

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive framework for the spectroscopic analysis of **2-Phenyl-1-(piperazin-1-yl)ethanone** (CAS No. 88372-33-2). Due to the current unavailability of public domain experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS), this guide serves as a template outlining the expected data formats, detailed experimental protocols, and data analysis workflows. This structured approach is designed to assist researchers in the systematic characterization of this compound and related piperazine derivatives, which are significant scaffolds in medicinal chemistry.

Chemical Structure and Properties

- Chemical Name: **2-Phenyl-1-(piperazin-1-yl)ethanone**[1]
- CAS Number: 88372-33-2[1]
- Molecular Formula: $\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}$ [1]
- Molecular Weight: 204.27 g/mol [1]
- Chemical Structure:

(Structure based on IUPAC name)

Spectroscopic Data Summary

The following tables are presented as templates for the structured presentation of spectroscopic data for **2-Phenyl-1-(piperazin-1-yl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Placeholder)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
e.g., 7.20-7.40	m	5H	-	Phenyl-H
e.g., 3.70	s	2H	-	Ph-CH ₂ -
e.g., 3.50-3.60	t	4H	e.g., 5.0	-N ₁ -(CH ₂) ₂ -
e.g., 2.80-2.90	t	4H	e.g., 5.0	-N ₂ -(CH ₂) ₂ -
e.g., 1.90	s (br)	1H	-	-NH

Table 2: ¹³C NMR Data (Placeholder)

Chemical Shift (δ) ppm	Assignment
e.g., 170.0	C=O
e.g., 135.0	Phenyl C (quaternary)
e.g., 129.0	Phenyl CH
e.g., 128.5	Phenyl CH
e.g., 127.0	Phenyl CH
e.g., 62.0	Ph-CH ₂ -
e.g., 45.0	-N ₁ -(CH ₂) ₂ -
e.g., 46.0	-N ₂ -(CH ₂) ₂ -

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Placeholder)

Wavenumber (cm ⁻¹)	Intensity	Assignment
e.g., 3300	Medium	N-H Stretch (Secondary Amine)
e.g., 3030	Weak	Aromatic C-H Stretch
e.g., 2950, 2850	Medium	Aliphatic C-H Stretch
e.g., 1640	Strong	C=O Stretch (Amide)
e.g., 1600, 1490	Medium	Aromatic C=C Stretch
e.g., 1450	Medium	CH ₂ Bend
e.g., 1130	Strong	C-N Stretch
e.g., 740, 700	Strong	Aromatic C-H Bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Placeholder)

m/z Ratio	Relative Intensity (%)	Assignment
e.g., 204	e.g., 80	[M] ⁺ (Molecular Ion)
e.g., 113	e.g., 100	[C ₆ H ₅ CH ₂ CO] ⁺
e.g., 91	e.g., 60	[C ₇ H ₇] ⁺ (Tropylium ion)
e.g., 86	e.g., 40	[C ₄ H ₈ N ₂] ⁺ (Piperazine fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of **2-Phenyl-1-(piperazin-1-yl)ethanone** would be dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6). ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

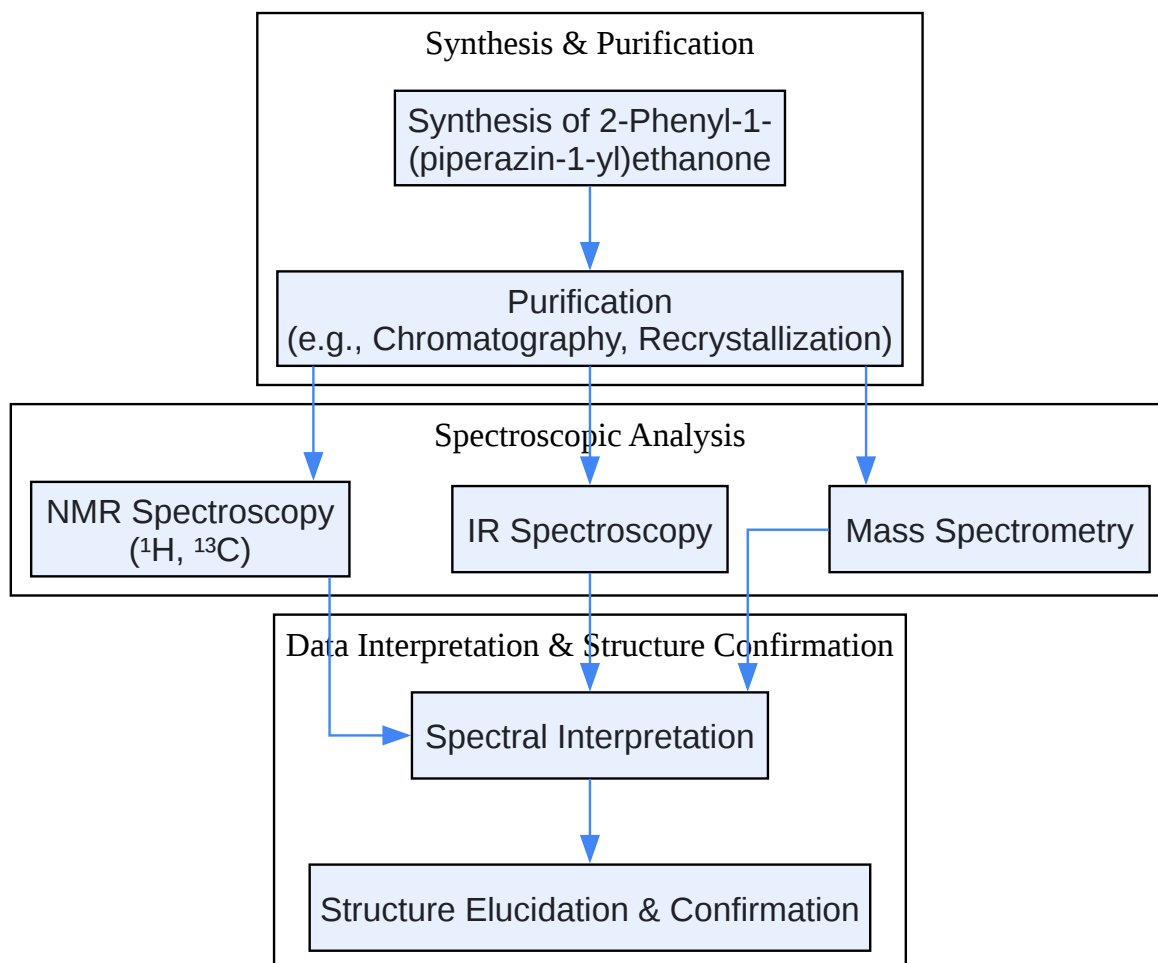
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a standard range (e.g., $4000\text{--}400\text{ cm}^{-1}$).

Mass Spectrometry

Mass spectral data would be acquired on a mass spectrometer, typically using Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion. The sample would be introduced directly or via a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

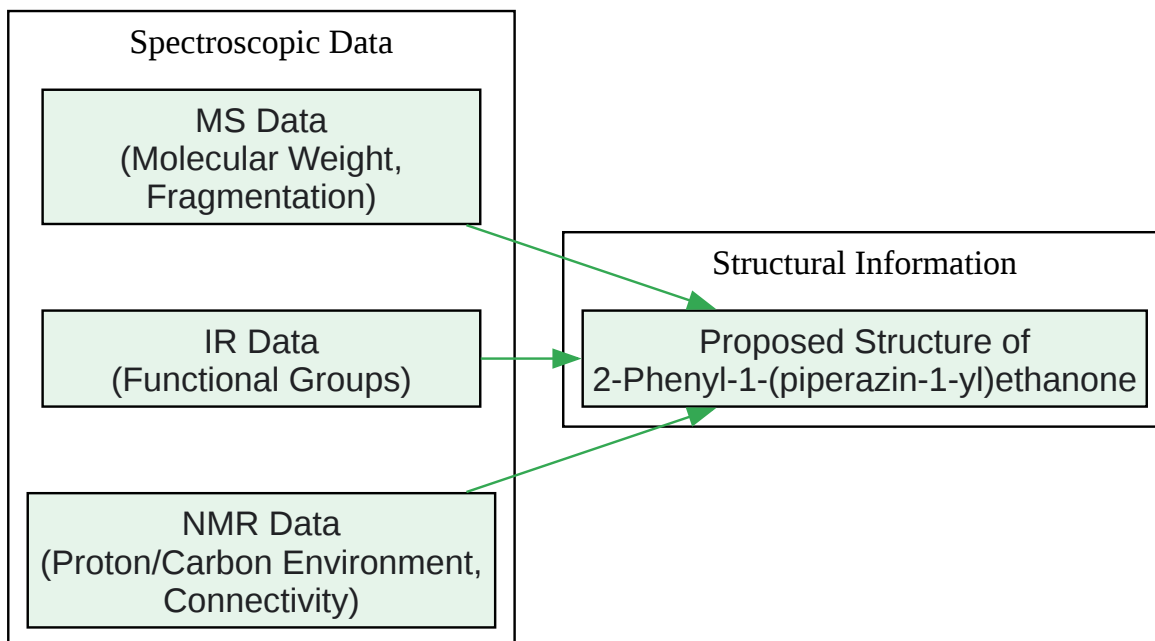
Workflow and Data Analysis Visualization

The following diagrams illustrate the typical workflows for spectroscopic analysis and the logical relationships in data interpretation.



[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to spectroscopic analysis and structure confirmation.



[Click to download full resolution via product page](#)

Caption: Integration of different spectroscopic data for structure elucidation.

Conclusion

While experimental spectroscopic data for **2-Phenyl-1-(piperazin-1-yl)ethanone** is not readily available in the public domain, this guide provides a standardized framework for its acquisition, presentation, and interpretation. The provided templates and workflows are intended to facilitate a systematic and comprehensive characterization of this and other related compounds, which is crucial for applications in drug discovery and development. Researchers who synthesize or acquire this compound are encouraged to perform and publish this characterization data to enrich the collective scientific knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sinfoochem.com [sinfoochem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Phenyl-1-(piperazin-1-yl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334877#spectroscopic-data-of-2-phenyl-1-piperazin-1-yl-ethanone-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com